(R)-2-(Dimethylamino)propanoic acid

Catalog No.
S1544683
CAS No.
157431-09-9
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Dimethylamino)propanoic acid

CAS Number

157431-09-9

Product Name

(R)-2-(Dimethylamino)propanoic acid

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1

InChI Key

QCYOIFVBYZNUNW-SCSAIBSYSA-N

SMILES

CC(C(=O)O)N(C)C

Synonyms

N,N-Dimethyl-D-alanine; D-N,N-Dimethylalanine

Canonical SMILES

CC(C(=O)O)N(C)C

Isomeric SMILES

C[C@H](C(=O)O)N(C)C

Synthesis and Characterization:

(R)-DMAP is a relatively new molecule, and research is ongoing to develop efficient and scalable methods for its synthesis. Studies have reported its production through various approaches, including:

  • Asymmetric alkylation of glycine derivatives [].
  • Enzymatic resolution of racemic mixtures [].
  • Chiral pool strategies utilizing natural amino acids [].

(R)-2-(Dimethylamino)propanoic acid, also known as (R)-2-amino-4-(dimethylamino)butanoic acid, is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. It features a chiral center, making it exist in two enantiomeric forms: (R) and (S). The (R) form is often of particular interest in biological applications due to its unique properties. The compound is characterized by the presence of a dimethylamino group attached to the propanoic acid backbone, which contributes to its solubility and biological activity .

Typical of amino acids and carboxylic acids:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Amidation: It can react with amines to form amides.

The compound's reactivity is influenced by the dimethylamino group, which can act as a nucleophile or a leaving group under specific conditions .

(R)-2-(Dimethylamino)propanoic acid exhibits notable biological activities:

  • Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.
  • Pharmacological Effects: The compound is investigated for its effects on muscle metabolism and endurance, making it a candidate for performance enhancement in athletic contexts.
  • Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders due to its ability to influence neurotransmitter levels .

Several synthesis methods for (R)-2-(Dimethylamino)propanoic acid have been documented:

  • Starting from Acetone: A common method involves the reaction of acetone with ammonia and formaldehyde, followed by hydrolysis.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired enantiomer.
  • Asymmetric Synthesis: Employing chiral catalysts to selectively produce the (R) enantiomer from racemic mixtures .

(R)-2-(Dimethylamino)propanoic acid has various applications across different fields:

  • Pharmaceutical Industry: Used as an intermediate in drug synthesis and development.
  • Nutraceuticals: Investigated for use in dietary supplements aimed at enhancing physical performance.
  • Research Tool: Utilized in studies exploring neurotransmitter dynamics and metabolic processes .

Studies have shown that (R)-2-(Dimethylamino)propanoic acid interacts with several biological targets:

  • Receptors: It may influence receptors involved in neurotransmission, such as glutamate receptors.
  • Transport Proteins: Research indicates potential interactions with transport proteins that facilitate amino acid uptake into cells.
  • Enzymatic Pathways: Investigations are ongoing regarding its role in metabolic pathways related to energy production and muscle function .

Several compounds share structural similarities with (R)-2-(Dimethylamino)propanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarityKey Features
2-Amino-3-methylbutanoic acidC₅H₁₁NO₂0.93Slightly different side chains affecting activity
2-Aminobutanoic acidC₄H₉NO₂0.90Lacks dimethylamino group; different biological effects
(S)-2-(Dimethylamino)propanoic acidC₅H₁₁NO₂0.93Enantiomer with potentially different effects
2-(Dimethylamino)butyric acidC₅H₁₁NO₂0.79Structural variations leading to altered properties

The uniqueness of (R)-2-(Dimethylamino)propanoic acid lies in its specific chiral configuration and the presence of the dimethylamino group, which significantly influences its biological activity compared to similar compounds .

XLogP3

-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,N-dimethyl-D-alanine

Dates

Last modified: 08-15-2023

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